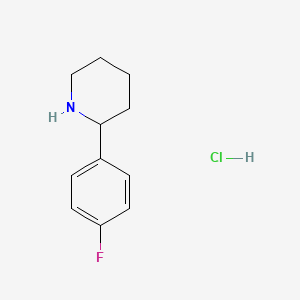

2-(4-Fluorophenyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVUREZBMQVFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of 2-(4-Fluorophenyl)piperidine Hydrochloride in Central Nervous System Drug Discovery: A Technical Guide

Abstract

This technical guide delineates the pharmacological significance and application of 2-(4-Fluorophenyl)piperidine hydrochloride. Eschewing a conventional compound profile, this document instead illuminates its crucial role as a foundational scaffold in the synthesis of potent and selective ligands for central nervous system (CNS) targets. We will explore its physicochemical characteristics, delve into its structural importance in conferring affinity for key monoamine transporters, and provide validated experimental protocols for the evaluation of its derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel CNS-active agents.

Introduction: A Scaffold of Significance

In the landscape of medicinal chemistry, the discovery of privileged structures—molecular frameworks that exhibit binding capabilities to multiple biological targets—is a cornerstone of efficient drug development. 2-(4-Fluorophenyl)piperidine hydrochloride represents such a scaffold, particularly for agents targeting neurological pathways. While not a pharmacologically active agent in its own right, it serves as a critical intermediate in the synthesis of a diverse array of bioactive molecules.[1] Its inherent structural features, namely the piperidine ring and the 4-fluorophenyl moiety, are key to the affinity and selectivity of its more complex derivatives for crucial CNS proteins.

The fluorophenyl group, in particular, is a common bioisostere in modern drug design, often enhancing metabolic stability and receptor binding affinity. This guide will demonstrate that the true pharmacological profile of 2-(4-Fluorophenyl)piperidine hydrochloride is best understood through the lens of the compounds it helps create, most notably ligands for the dopamine and serotonin transporters.

Physicochemical Profile

A comprehensive understanding of a synthetic intermediate's physical and chemical properties is paramount for its effective use in multi-step syntheses. Below is a summary of the available data for the parent compound, 4-(4-Fluorophenyl)piperidine, and related hydrochlorides.

| Property | Value | Source |

| 4-(4-Fluorophenyl)piperidine | ||

| Molecular Formula | C11H14FN | [2] |

| Molecular Weight | 179.23 g/mol | [2] |

| Piperidine Hydrochloride | ||

| Melting Point | 245-248 °C | [3] |

| Solubility | >1500 g/L in water | [3] |

| pH | 6-8 (111g/L, H2O, 20℃) | [3] |

| 4-(4-Fluorobenzoyl)piperidine hydrochloride | ||

| CAS Number | 25519-78-2 | [4] |

Pharmacological Importance as a Core Structural Motif

The 2-(4-fluorophenyl)piperidine scaffold is a recurring motif in a multitude of compounds designed to interact with monoamine transporters, which are integral to the regulation of neurotransmitter levels in the synaptic cleft.

Targeting the Dopamine Transporter (DAT)

The dopamine transporter is a primary target for psychostimulants and is implicated in several neurological and psychiatric disorders. Structure-activity relationship (SAR) studies of various piperidine analogues reveal that the fluorophenyl moiety is a key contributor to high-affinity binding. Several potent dopamine transporter ligands incorporate this core structure, with further modifications on the piperidine nitrogen dictating selectivity over other transporters like the serotonin transporter (SERT).[5][6]

Interaction with the Serotonin Transporter (SERT)

The serotonin transporter is the primary target for many antidepressant medications. The 2-(4-fluorophenyl)piperidine core is also a component of molecules designed to inhibit serotonin reuptake. Notably, it is a structural fragment of Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI).[1] The specific stereochemistry and further substitutions on the piperidine ring are crucial for potent and selective SERT inhibition.

Synthetic Utility in CNS Drug Development

The primary value of 2-(4-Fluorophenyl)piperidine hydrochloride lies in its utility as a starting material for more elaborate molecular architectures. The piperidine nitrogen provides a convenient handle for a wide range of chemical modifications, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Synthetic pathways from 2-(4-Fluorophenyl)piperidine HCl.

Key Experimental Protocols for Derivative Evaluation

To ascertain the pharmacological profile of novel compounds derived from the 2-(4-fluorophenyl)piperidine scaffold, a series of in vitro and in vivo assays are essential. The following protocols are representative of the methodologies employed in the field.

In Vitro Radioligand Binding Assay for DAT Affinity

This protocol determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to compete with a known radioligand.

Workflow Diagram:

Caption: Workflow for a DAT radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the dopamine transporter in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a suitable assay buffer.[7]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]BTCP), and varying concentrations of the test compound.[8]

-

Incubation: Incubate the plates for a defined period (e.g., 120 minutes at 4°C) to allow the binding to reach equilibrium.[8]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.[7]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.[7]

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

In Vitro Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Step-by-Step Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the human dopamine transporter (hDAT) in a 96-well plate and grow to ~80% confluency.[9]

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with either vehicle or varying concentrations of the test compound for a short period (e.g., 20 minutes at 25°C).[10]

-

Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [3H]dopamine to each well.[10]

-

Incubation: Incubate for a short, defined period (e.g., 10 minutes) to measure the initial rate of uptake.[9][10]

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells to release the accumulated [3H]dopamine.[10]

-

Quantification: Transfer the cell lysate to a scintillation plate and measure the radioactivity.

-

Data Analysis: Determine the concentration of the test compound that inhibits dopamine uptake by 50% (IC50).

In Vivo Locomotor Activity Assessment

This behavioral assay is used to assess the potential stimulant or depressant effects of a CNS-active compound in rodents.[11][12]

Step-by-Step Methodology:

-

Acclimation: Acclimate the animals (e.g., mice) to the testing room and handling procedures.

-

Habituation and Baseline: Habituate the mice to the locomotor activity chambers and record their baseline activity following a vehicle injection.[11]

-

Drug Administration: Administer the test compound via a suitable route (e.g., intraperitoneal injection or oral gavage).[12]

-

Data Collection: Immediately place the animals back into the locomotor activity chambers. These chambers are equipped with infrared beams to automatically record horizontal and vertical movements over a set period (e.g., 30-60 minutes).[12][13]

-

Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated control group to determine if the compound has stimulant (increased activity), depressant (decreased activity), or no effect on locomotion.[11][13]

Conclusion

2-(4-Fluorophenyl)piperidine hydrochloride is a quintessential example of a molecular scaffold whose pharmacological importance is defined by its potential rather than its intrinsic activity. Its utility as a versatile synthetic intermediate has enabled the development of a wide range of CNS-active agents, particularly those targeting the dopamine and serotonin transporters. A thorough understanding of its physicochemical properties and its role in structure-activity relationships, combined with robust in vitro and in vivo testing protocols for its derivatives, empowers researchers to rationally design and synthesize the next generation of therapeutics for neurological and psychiatric disorders.

References

-

Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PubMed Central. [Link]

-

Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]

-

PubChem. (n.d.). 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. Retrieved January 23, 2026, from [Link]

-

Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. (n.d.). PubMed. [Link]

-

Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. (2022). Frontiers. [Link]

-

Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. (n.d.). PubMed Central. [Link]

-

Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. (n.d.). PubMed. [Link]

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.). ResearchGate. [Link]

-

Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. (n.d.). PubMed. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

-

Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse. [Link]

-

Scribd. (n.d.). Experiment No 8. [Link]

-

Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). MDPI. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

-

PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved January 23, 2026, from [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

-

ChemRxiv. (n.d.). Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning App. [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

-

Biosciences Biotechnology Research Asia. (n.d.). In-vivo Central Nervous System - Locomotor Activity of Some Synthesized 2-[(1-((phenyl amino) methyl) Substituted 1-benzoimidazol-2-yl) alkyl] Isoindoline-1, 3-diones. [Link]

- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

-

Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. (n.d.). MDPI. [Link]

-

Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. (n.d.). PubMed. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Microbial Metabolism of Levodopa as an Adjunct Therapeutic Target in Parkinson's Disease. (n.d.). [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 11. va.gov [va.gov]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. biotech-asia.org [biotech-asia.org]

Dopamine transporter affinity of 2-(4-Fluorophenyl)piperidine hydrochloride

An In-Depth Technical Guide to Determining the Dopamine Transporter Affinity of 2-(4-Fluorophenyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the dopamine transporter (DAT) affinity of 2-(4-Fluorophenyl)piperidine hydrochloride. The dopamine transporter is a critical regulator of dopaminergic neurotransmission, and compounds that interact with it have significant therapeutic potential for a range of neurological and psychiatric disorders.[1][2] This document elucidates the theoretical underpinnings and practical execution of in vitro assays to characterize the binding affinity and functional potency of novel ligands at the DAT. We present detailed, field-proven protocols for radioligand binding assays and dopamine uptake inhibition assays, complete with data analysis and interpretation methodologies. By contextualizing 2-(4-Fluorophenyl)piperidine within the broader landscape of DAT ligands and providing a rigorous experimental roadmap, this guide serves as an essential resource for the preclinical evaluation of this and other novel chemical entities targeting the dopamine transporter.

Part 1: The Dopamine Transporter (DAT) - A Primer

Introduction to the Dopamine Transporter: Function and Significance in Neurotransmission

The dopamine transporter (DAT) is a transmembrane protein that belongs to the solute carrier 6 (SLC6) family.[2][3] Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[4] This process is crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis in the brain. The reuptake mechanism is an active process, dependent on the co-transport of sodium and chloride ions. By clearing dopamine from the synapse, the DAT regulates the magnitude and duration of the signal at postsynaptic dopamine receptors.

The Role of DAT in Neurological and Psychiatric Disorders

Given its central role in modulating dopamine levels, dysfunction of the DAT is implicated in numerous neuropsychiatric conditions.[1] These include attention deficit hyperactivity disorder (ADHD), bipolar disorder, clinical depression, and substance use disorders.[5] For instance, the psychostimulant effects of cocaine are primarily mediated by its inhibition of the DAT, leading to an accumulation of synaptic dopamine.[6] Consequently, the DAT is a major target for the development of novel therapeutics.

DAT as a Target for Pharmacological Intervention

The DAT's involvement in various pathologies makes it a prime target for drug development.[2] Ligands that bind to the DAT can be broadly classified as inhibitors (which block dopamine reuptake) or substrates (which are transported by the DAT and can induce dopamine efflux). Atypical DAT inhibitors, which show therapeutic potential without the psychostimulant effects of cocaine, are of particular interest for treating psychostimulant use disorders.[6][7] The affinity of a compound for the DAT is a critical parameter in determining its potential pharmacological effects.

Part 2: 2-(4-Fluorophenyl)piperidine Hydrochloride - A Compound of Interest

Chemical Structure and Properties

2-(4-Fluorophenyl)piperidine is a synthetic organic compound with the molecular formula C11H14FN.[8] The hydrochloride salt is typically used to improve its solubility and stability for experimental purposes. The structure features a piperidine ring, a versatile scaffold in medicinal chemistry known for its presence in numerous neuroactive compounds, attached to a 4-fluorophenyl group.[9]

Structural Analogs and Their Known DAT Affinities

While specific binding data for 2-(4-Fluorophenyl)piperidine hydrochloride is not extensively published, the affinity of structurally related compounds for the DAT provides valuable insights. For example, various analogs of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine have been synthesized and evaluated for their binding at the DAT.[10] In these series, substitutions on the phenyl rings and modifications of the piperidine moiety significantly influence DAT affinity and selectivity over other monoamine transporters.[10][11] Generally, fluoro-substituted compounds have demonstrated potent and selective activity at the DAT.[10]

Hypothesis: The Potential for DAT Interaction based on Structural Features

Based on the structure-activity relationships of known DAT ligands, it is hypothesized that 2-(4-Fluorophenyl)piperidine hydrochloride possesses an affinity for the dopamine transporter. The presence of the piperidine ring, a common motif in DAT inhibitors, and the fluorophenyl group, which is often found in potent DAT ligands, suggests that this compound is a candidate for interacting with the DAT.[10][11] The following sections detail the experimental procedures to test this hypothesis and quantify the binding affinity.

Part 3: Methodologies for Determining DAT Affinity

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction of a ligand with its receptor or transporter. These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of a test compound for its target.

In a competition binding assay, a radiolabeled ligand with known high affinity for the DAT (the "radioligand") is incubated with a preparation of the transporter. The test compound is added at increasing concentrations, and its ability to displace the radioligand from the DAT is measured. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value.

-

Source of DAT: This can be tissue homogenates from dopamine-rich brain regions (e.g., rat striatum) or cell lines (e.g., HEK-293, COS-7) that have been engineered to express the human dopamine transporter (hDAT).[3][12]

-

Choice of Radioligand: A suitable radioligand should have high affinity and selectivity for the DAT. Common choices include [3H]WIN 35,428 or [3H]CFT.[12]

-

Assay Buffer: The buffer is designed to maintain the integrity of the transporter and mimic physiological conditions. A typical buffer might contain Tris-HCl and NaCl.

-

Non-specific Binding Determination: This is the portion of radioligand binding that is not to the DAT. It is determined by adding a high concentration of a known DAT inhibitor (e.g., GBR 12909 or cocaine) to a set of control tubes.

-

Preparation of DAT Source:

-

If using brain tissue, dissect the striata, homogenize in ice-cold buffer, and centrifuge to obtain a crude membrane preparation.

-

If using cells expressing DAT, harvest the cells and prepare a membrane fraction.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound, 2-(4-Fluorophenyl)piperidine hydrochloride.

-

In a 96-well plate or microcentrifuge tubes, add the assay buffer, the DAT preparation, and the appropriate concentration of the test compound.

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a saturating concentration of a known DAT inhibitor.

-

-

Incubation:

-

Add the radioligand (e.g., [3H]WIN 35,428 at a concentration near its Kd) to all wells/tubes to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[4]

-

-

Termination of Binding:

-

Rapidly filter the contents of each well/tube through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Calculating IC50: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

-

The Cheng-Prusoff Equation: Convert the IC50 to the inhibition constant (Ki) using the following equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Dopamine Uptake Inhibition

Functional assays measure the effect of a compound on the biological activity of the transporter. For the DAT, this is typically a dopamine uptake inhibition assay.[3]

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine ([3H]DA) into synaptosomes (resealed nerve terminals) or cells expressing the DAT.[3]

-

Preparation of DAT Source:

-

Prepare synaptosomes from fresh or frozen brain tissue (e.g., rat striatum) or use cells stably expressing DAT.[3]

-

-

Assay Setup:

-

Pre-incubate the synaptosomes or cells with increasing concentrations of 2-(4-Fluorophenyl)piperidine hydrochloride or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

-

-

Initiation of Uptake:

-

Add a known concentration of [3H]dopamine to initiate uptake.

-

-

Incubation:

-

Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical as the data is analyzed as a rate.[3]

-

-

Termination of Uptake:

-

Rapidly terminate the uptake by adding ice-cold buffer and filtering through a glass fiber filter mat using a cell harvester.

-

-

Quantification:

-

Wash the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Similar to the binding assay, plot the percentage of inhibition of [3H]dopamine uptake against the log concentration of the test compound. Use non-linear regression to determine the IC50 value for uptake inhibition.

Part 4: Ensuring Scientific Rigor - Validation and Controls

The Importance of Positive and Negative Controls

-

Positive Control: A known DAT inhibitor (e.g., cocaine or GBR 12909) should be run in parallel to ensure the assay is performing as expected.

-

Negative Control: A compound known to be inactive at the DAT should be included to confirm the specificity of the assay.

Assessing Selectivity: Binding Assays for Serotonin (SERT) and Norepinephrine (NET) Transporters

To determine the selectivity of 2-(4-Fluorophenyl)piperidine hydrochloride, similar binding assays should be performed for the serotonin transporter (SERT) and the norepinephrine transporter (NET). This involves using appropriate tissue sources (e.g., brain regions enriched in SERT and NET) and selective radioligands (e.g., [3H]citalopram for SERT and [3H]nisoxetine for NET).

Data Reproducibility and Statistical Analysis

All experiments should be performed in triplicate and repeated on at least three separate occasions to ensure reproducibility.[13] Data should be analyzed using appropriate statistical methods to determine significance.

Part 5: Data Presentation and Visualization

Tabular Representation of Binding Affinity Data

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |

| 2-(4-Fluorophenyl)piperidine HCl | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |

| Cocaine (Reference) | ~100-200 | ~200-300 | ~300-500 | ~2-3 | ~3-5 |

Graphical Representation of Competition Binding and Uptake Inhibition Curves

Competition binding and uptake inhibition data should be presented as sigmoidal dose-response curves with the log of the compound concentration on the x-axis and the percentage of specific binding or uptake on the y-axis.

Mandatory Visualization

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a dopamine uptake inhibition assay.

Caption: Principle of competitive radioligand binding.

Part 6: Conclusion and Future Directions

Summarizing the Approach to Characterizing the DAT Affinity

This guide has outlined a systematic and rigorous approach to determining the dopamine transporter affinity of 2-(4-Fluorophenyl)piperidine hydrochloride. By employing both radioligand binding assays to measure affinity (Ki) and dopamine uptake inhibition assays to assess functional potency (IC50), a comprehensive pharmacological profile of the compound can be established.

The Significance of the Obtained Affinity and Selectivity Profile

The DAT affinity and selectivity of 2-(4-Fluorophenyl)piperidine hydrochloride will be crucial in determining its potential as a therapeutic agent or a research tool. High affinity and selectivity for the DAT over other monoamine transporters would suggest a more specific mechanism of action and potentially fewer off-target side effects.

Potential Next Steps in Preclinical Evaluation

Following the in vitro characterization, promising compounds would typically advance to further preclinical studies. These may include:

-

In vivo microdialysis to assess the effects on extracellular dopamine levels in the brain.

-

Behavioral pharmacology studies in animal models of relevant disorders (e.g., ADHD, depression, substance abuse).

-

Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

References

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. (2025, April 1). PubMed Central. [Link]

-

DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Eurofins DiscoverX. [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. PubMed Central. [Link]

-

Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. [Link]

-

Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC. PubMed Central. [Link]

-

Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Physiology. [Link]

-

Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link]

-

Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. PubMed. [Link]

-

Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. PubMed. [Link]

-

Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PubMed Central. [Link]

-

4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. PubChem. [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neuroscience. [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

-

Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. [Link]

-

Overview of the structure and function of the dopamine transporter and its protein interactions - PMC. PubMed Central. [Link]

-

Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. PubMed. [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]

-

Dopamine transporter. YouTube. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

Molecular Imaging of the Dopamine Transporter. MDPI. [Link]

Sources

- 1. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. youtube.com [youtube.com]

- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

- 10. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: A Framework for In Vivo Characterization of 2-(4-Fluorophenyl)piperidine hydrochloride

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(4-Fluorophenyl)piperidine hydrochloride. This compound, a phenylpiperidine derivative, shares structural motifs with centrally active agents, suggesting potential interactions with monoaminergic systems.[1][2] Due to its structural similarity to compounds known to affect dopamine and serotonin pathways, a systematic in vivo screening approach is essential to elucidate its pharmacological profile. This guide presents a logical, tiered workflow of rodent behavioral and neurochemical assays, beginning with broad functional assessments and progressing to more specific mechanistic studies. We provide detailed, field-tested protocols for locomotor activity monitoring, anxiety-like behavior assessment using the elevated plus maze, and direct neurochemical analysis via in vivo microdialysis. The rationale behind each experimental choice is detailed, and frameworks for data interpretation are provided to help build a comprehensive pharmacological profile of the compound.

Compound Profile & Scientific Rationale

2-(4-Fluorophenyl)piperidine hydrochloride is a synthetic molecule whose therapeutic potential is currently under investigation. Its structure is notable for two key features: a piperidine ring and a 4-fluorophenyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive drugs. The addition of a fluorophenyl group often enhances metabolic stability and lipophilicity, which can improve blood-brain barrier penetration, a critical feature for CNS-targeting compounds.[2]

The structure bears resemblance to precursors of selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and also to compounds that interact with the dopamine transporter (DAT).[3][4] This dual similarity necessitates a broad initial investigation. The primary hypothesis is that the compound modulates monoamine neurotransmission, acting as a potential reuptake inhibitor at the serotonin transporter (SERT) or the dopamine transporter (DAT). The following experimental plan is designed to test this hypothesis by characterizing the compound's effects on spontaneous behavior and extracellular neurotransmitter levels.

Figure 1: Hypothesized mechanism of action at a monoaminergic synapse.

Animal Model Selection and Care

2.1. Species and Strain Rationale Standard laboratory mouse (e.g., C57BL/6) or rat (e.g., Sprague-Dawley) strains are recommended for these initial characterization studies. These models are well-validated in neuropharmacology, with extensive historical data available for comparison. Mice are often preferred for higher-throughput behavioral screening, while the larger size of rats makes them more suitable for surgical procedures like in vivo microdialysis.[5]

2.2. Ethical Considerations All procedures must be conducted in strict accordance with the guidelines provided by the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering and the number of animals used.[6]

2.3. Husbandry and Acclimation

-

Housing: Animals should be group-housed (unless specified otherwise by a protocol) in a controlled environment with a 12-hour light/dark cycle, stable temperature (20-24°C), and ad libitum access to food and water.

-

Acclimation: Upon arrival, animals must be acclimated to the facility for at least one week. Crucially, they should be moved to the behavioral testing room and allowed to acclimate for at least 30-60 minutes prior to the start of any experiment to reduce novelty-induced stress.[7]

Protocol 1: Locomotor Activity in an Open Field Arena

3.1. Rationale and Causality The Open Field Test (OFT) is a fundamental first-pass assay for any novel CNS compound.[7] It simultaneously assesses general locomotor activity (distance traveled), exploratory behavior (rearing), and anxiety-like behavior (time spent in the center versus the periphery).[8][9] A significant increase in locomotion is a hallmark of psychostimulant drugs, often those that enhance dopamine signaling.[4] Conversely, a decrease may indicate sedative effects.[10] This test is critical for dose selection in subsequent assays, as motor-impairing doses can confound the results of other behavioral tests.

3.2. Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Open Field Test.

3.3. Detailed Protocol

-

Habituation: Acclimate mice to the testing room for at least 60 minutes before testing.[11]

-

Apparatus: Use a square arena (e.g., 50 cm x 50 cm) made of non-porous plastic. The arena should be equipped with an overhead camera connected to a video-tracking software system.[9]

-

Drug Administration: Administer 2-(4-Fluorophenyl)piperidine HCl or vehicle control via the desired route (e.g., intraperitoneal, i.p.). Allow for an appropriate pretreatment time (e.g., 30 minutes for i.p.).

-

Test Procedure: Gently place the mouse in the center of the arena. Allow the animal to explore freely for a set duration (e.g., 30-60 minutes).[9]

-

Data Collection: The video-tracking system will automatically record several parameters.

-

Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.[7]

3.4. Data Presentation and Key Parameters Summarize the collected data in a table. Key parameters include:

| Parameter | Description | Hypothesized Interpretation (vs. Vehicle) |

| Total Distance Traveled (cm) | The total distance the animal moves during the session. | Increase: Psychostimulant effect (DRI-like). Decrease: Sedative effect. |

| Rearing Frequency | The number of times the animal stands on its hind legs. | Increase: Enhanced exploratory behavior. Decrease: Sedation or anxiogenic effect. |

| Time in Center (%) | The percentage of total time spent in the central zone of the arena. | Increase: Anxiolytic effect. Decrease: Anxiogenic effect. |

| Stereotypy Counts | Repetitive, non-functional movements (e.g., intense sniffing, circling). | Increase: High-dose psychostimulant effect. |

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

4.1. Rationale and Causality The EPM is a gold-standard assay for assessing anxiety-like states in rodents and is sensitive to both anxiolytic (anxiety-reducing) and anxiogenic (anxiety-promoting) compounds.[12][13][14] The test capitalizes on the conflict between a rodent's innate fear of open, elevated spaces and its desire to explore a novel environment.[5] Anxiolytic compounds, such as many SSRIs, typically increase the proportion of time spent and entries made into the open arms.[13] This test is a logical next step if the OFT suggests anxiolytic properties or if an SSRI-like mechanism is suspected.

4.2. Experimental Workflow Diagram

Figure 3: Step-by-step workflow for the Elevated Plus Maze test.

4.3. Detailed Protocol

-

Habituation: Acclimate the animal to the testing room for at least 60 minutes. The room should be dimly lit to encourage exploration.[11]

-

Apparatus: The maze consists of four arms (e.g., 30 cm long x 5 cm wide for mice) elevated above the floor (e.g., 50 cm). Two opposing arms are enclosed by high walls, while the other two are open.[5]

-

Drug Administration: Administer the compound or vehicle. Use a dose that was determined to be non-sedating in the OFT.

-

Test Procedure: Place the mouse on the central platform of the maze, facing one of the open arms.[13] Allow the animal to explore freely for 5 minutes.[5][13]

-

Data Collection: An overhead camera and tracking software record the animal's movement.

-

Cleaning: Thoroughly clean the maze with 70% ethanol between subjects.

4.4. Data Presentation and Key Parameters The primary measures are ratios that control for overall activity levels.

| Parameter | Calculation | Hypothesized Interpretation (vs. Vehicle) |

| % Time in Open Arms | (Time in Open Arms / Total Time in All Arms) * 100 | Increase: Anxiolytic effect. Decrease: Anxiogenic effect. |

| % Open Arm Entries | (Entries into Open Arms / Total Entries into All Arms) * 100 | Increase: Anxiolytic effect. Decrease: Anxiogenic effect. |

| Total Arm Entries | Total number of entries into any arm. | A general measure of locomotor activity. Should not differ significantly if non-sedating doses are used. |

Protocol 3: In Vivo Microdialysis for Extracellular Dopamine

5.1. Rationale and Causality If the OFT reveals a strong psychostimulant effect, in vivo microdialysis is the definitive experiment to confirm a DRI mechanism. This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal.[15][16] By implanting a probe into a dopamine-rich area like the nucleus accumbens or striatum, we can sample the extracellular fluid and quantify changes in dopamine concentration following drug administration. A robust, time-locked increase in dopamine post-administration is strong evidence of dopamine reuptake inhibition.[17]

5.2. Conceptual Diagram of Microdialysis

Figure 4: The principle of in vivo microdialysis for neurotransmitter sampling.

5.3. Detailed Protocol (High-Level Overview) This is a technically demanding surgical procedure requiring specialized training.

-

Probe Construction/Selection: Use or construct microdialysis probes with a membrane length appropriate for the target brain region (e.g., 2-4 mm).[16]

-

Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens or dorsal striatum). Secure the cannula with dental cement and allow the animal to recover for several days.[15]

-

Probe Insertion and Baseline: On the day of the experiment, place the animal in a specialized behavioral chamber. Gently insert the microdialysis probe through the guide cannula. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[16]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least 2-3 hours to establish a stable baseline of extracellular dopamine.

-

Drug Administration: Administer 2-(4-Fluorophenyl)piperidine HCl or vehicle.

-

Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the drug's effect on dopamine levels.

-

Sample Analysis: Analyze the dopamine concentration in each sample using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[18]

5.4. Data Presentation and Key Parameters Data are typically presented as a percentage change from the average baseline concentration.

| Time Point (min) | Dopamine Concentration (nM) | % Change from Baseline |

| -40 | 1.52 | 101.3% |

| -20 | 1.48 | 98.7% |

| 0 (Drug Admin) | 1.50 | 100.0% |

| 20 | 2.25 | 150.0% |

| 40 | 4.50 | 300.0% |

| 60 | 3.75 | 250.0% |

Integrated Data Interpretation

The power of this tiered approach lies in integrating the findings from each assay to build a coherent pharmacological profile. A decision-tree framework can guide this interpretation.

Figure 5: Decision tree for integrated analysis of experimental outcomes.

-

Scenario A: Psychostimulant Profile: A significant increase in locomotor activity in the OFT, followed by a confirmed increase in extracellular dopamine via microdialysis, strongly supports a DRI mechanism of action.

-

Scenario B: Anxiolytic Profile: No significant change in overall locomotion in the OFT but an increase in center time, coupled with an increase in open arm exploration in the EPM, suggests an anxiolytic profile, possibly mediated by the serotonin system. Further studies on serotonin would be warranted.

-

Scenario C: Sedative Profile: A dose-dependent decrease in locomotor activity in the OFT indicates sedative properties. This would be a critical factor for interpreting results from other assays, as sedation can mask other behavioral effects.

References

-

Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available from: [Link]

-

Pharmaffiliates. (+/-)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4''-fluorophenyl-4'-phenyl)piperidine Hydrochloride. Available from: [Link]

-

PubMed Central (PMC). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Behavioral Assessment of Antidepressant Activity in Rodents. Available from: [Link]

-

PubMed. Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents. Available from: [Link]

-

protocols.io. Elevated plus maze protocol. Available from: [Link]

-

Bio-protocol. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Available from: [Link]

-

PubMed Central (PMC). Microdialysis in Rodents. Available from: [Link]

-

Spandidos Publications. Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Available from: [Link]

-

Frontiers in Behavioral Neuroscience. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Available from: [Link]

-

PubMed Central (PMC). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Available from: [Link]

-

PubMed Central (PMC). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Available from: [Link]

-

Neurochemistry International. Behavioral tests predicting striatal dopamine level in a rat hemi-Parkinson's disease model. Available from: [Link]

-

PubMed Central (PMC). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Available from: [Link]

-

PubMed. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine. Available from: [Link]

-

MDPI. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Available from: [Link]

-

JoVE (Journal of Visualized Experiments). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Available from: [Link]

-

Maze Engineers. Elevated Plus Maze. Available from: [Link]

-

ACS Publications. In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Available from: [Link]

-

PubMed. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4'-F-PCP) in Rodents. Available from: [Link]

-

PubMed Central (PMC). Dopamine Uptake Inhibitors but Not Dopamine Releasers Induce Greater Increases in Motor Behavior and Extracellular Dopamine in Adolescent Rats Than in Adult Male Rats. Available from: [Link]

-

YouTube. Mouse Short & Long-Term Locomotor Activity Analyzed By Video Tracking Software. Available from: [Link]

-

PubMed Central (PMC). Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study. Available from: [Link]

-

PubMed. (S)-5-(2'-Fluorophenyl)- N, N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, a Serotonin Receptor Modulator, Possesses Anticonvulsant, Prosocial, and Anxiolytic-like Properties in an Fmr1 Knockout Mouse Model of Fragile X Syndrome and Autism Spectrum Disorder. Available from: [Link]

Sources

- 1. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4'-F-PCP) in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine Uptake Inhibitors but Not Dopamine Releasers Induce Greater Increases in Motor Behavior and Extracellular Dopamine in Adolescent Rats Than in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]

- 10. Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. protocols.io [protocols.io]

- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. maze.conductscience.com [maze.conductscience.com]

- 15. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Neuropharmacological Profile of 2-(4-Fluorophenyl)piperidine hydrochloride

Introduction

2-(4-Fluorophenyl)piperidine hydrochloride is a synthetic compound belonging to the phenylpiperidine class of molecules. While extensive research specifically on the 2-substituted isomer is not widely published, the core 4-fluorophenylpiperidine scaffold is a key structural motif in a range of neuroactive compounds, most notably Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] The structural similarity to molecules known to interact with monoamine transporters suggests that 2-(4-Fluorophenyl)piperidine hydrochloride holds potential as a valuable research tool for investigating the structure-activity relationships of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporter ligands.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the neuropharmacological properties of 2-(4-Fluorophenyl)piperidine hydrochloride. The protocols outlined below are designed to be self-validating and are grounded in established methodologies for characterizing novel psychoactive compounds.

Section 1: Postulated Mechanism of Action and Rationale for Investigation

Given its chemical structure, it is hypothesized that 2-(4-Fluorophenyl)piperidine hydrochloride may function as a monoamine reuptake inhibitor. Monoamine transporters are critical for regulating neurotransmitter homeostasis in the synaptic cleft.[4] Inhibition of these transporters leads to an increase in the extracellular concentration of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can elicit a range of physiological and behavioral effects.[2]

The primary research objective for a novel compound like 2-(4-Fluorophenyl)piperidine hydrochloride would be to determine its binding affinity and functional potency at DAT, SERT, and NET. This will elucidate its selectivity profile and help predict its potential in vivo effects, such as psychostimulant or antidepressant-like activity.[5][6]

Diagram 1: Postulated Signaling Pathway of Monoamine Transporter Inhibition

Caption: Postulated mechanism of action for 2-(4-Fluorophenyl)piperidine hydrochloride.

Section 2: In Vitro Characterization Protocols

The initial characterization of 2-(4-Fluorophenyl)piperidine hydrochloride should be performed in vitro to determine its binding affinity and functional potency at the primary monoamine transporters.

2.1. Radioligand Binding Assays

These assays determine the affinity of the test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| Tissue Source | Rat striatal membranes | Rat cortical membranes | Rat cortical membranes |

| Radioligand | [³H]WIN 35,428 | [³H]Citalopram | [³H]Nisoxetine |

| Non-specific | 10 µM GBR 12909 | 10 µM Fluoxetine | 10 µM Desipramine |

| Incubation | 2 hours at 4°C | 1 hour at 25°C | 1 hour at 4°C |

| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4 |

Protocol:

-

Preparation of Membranes: Homogenize the appropriate brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Assay buffer

-

Radioligand at its approximate Kd concentration

-

A range of concentrations of 2-(4-Fluorophenyl)piperidine hydrochloride (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or vehicle for total binding.

-

Non-specific binding is determined in the presence of a high concentration of a known selective ligand.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plates under the conditions specified in the table above.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2. Neurotransmitter Uptake Assays

These functional assays measure the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[4][7][8]

| Parameter | Dopamine Uptake | Serotonin Uptake |

| Cell Line | HEK293 cells stably expressing human DAT (hDAT) | HEK293 cells stably expressing human SERT (hSERT) |

| Substrate | [³H]Dopamine | [³H]Serotonin (5-HT) |

| Non-specific | 10 µM GBR 12909 | 10 µM Fluoxetine |

| Incubation | 10 minutes at 37°C | 15 minutes at 37°C |

| Assay Buffer | Krebs-Ringer-HEPES (KRH) buffer, pH 7.4 | KRH buffer, pH 7.4 |

Protocol:

-

Cell Culture: Culture the HEK293 cells expressing the respective transporter in appropriate media until confluent.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with KRH buffer.

-

Pre-incubation: Pre-incubate the cells with various concentrations of 2-(4-Fluorophenyl)piperidine hydrochloride or vehicle for 10-15 minutes at 37°C.

-

Uptake Initiation: Add the radiolabeled substrate ([³H]Dopamine or [³H]Serotonin) to initiate the uptake.

-

Incubation: Incubate for the specified time at 37°C.

-

Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials for quantification by liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake using non-linear regression analysis.

Diagram 2: In Vitro Characterization Workflow

Caption: Workflow for the in vitro characterization of 2-(4-Fluorophenyl)piperidine hydrochloride.

Section 3: In Vivo Behavioral Pharmacology Protocols

Based on the in vitro profile, in vivo studies can be designed to assess the behavioral effects of 2-(4-Fluorophenyl)piperidine hydrochloride in animal models.

3.1. Locomotor Activity

This assay is used to assess the stimulant or sedative effects of a compound.[9]

Protocol:

-

Animals: Male Swiss Webster mice (or other appropriate strain).

-

Apparatus: Open-field arenas equipped with infrared beams to automatically track horizontal and vertical movement.

-

Procedure:

-

Habituate the mice to the testing room for at least 1 hour before the experiment.

-

Administer 2-(4-Fluorophenyl)piperidine hydrochloride (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.

-

Immediately place the mice in the open-field arenas and record locomotor activity for 60-120 minutes.

-

-

Data Analysis: Analyze the total distance traveled, horizontal activity, and vertical activity (rearing). Compare the effects of different doses of the compound to the vehicle control group using ANOVA followed by post-hoc tests. A significant increase in locomotor activity would suggest a stimulant effect, potentially mediated by DAT inhibition.[10]

3.2. Forced Swim Test (FST)

The FST is a common screening tool for potential antidepressant activity.

Protocol:

-

Animals: Male C57BL/6 mice (or other appropriate strain).

-

Apparatus: A transparent cylinder filled with water (25°C).

-

Procedure:

-

On day 1 (pre-test), place the mice in the cylinder for 15 minutes.

-

On day 2 (test), administer 2-(4-Fluorophenyl)piperidine hydrochloride (e.g., 5, 10, 20 mg/kg, i.p.) or a positive control (e.g., fluoxetine, 20 mg/kg, i.p.) 30-60 minutes before the test.

-

Place the mice in the cylinder for a 6-minute test session.

-

Record the duration of immobility during the last 4 minutes of the test.

-

-

Data Analysis: A significant decrease in immobility time compared to the vehicle group suggests a potential antidepressant-like effect, which could be mediated by SERT inhibition.

Section 4: Safety and Handling

As with any novel chemical entity, appropriate safety precautions should be taken when handling 2-(4-Fluorophenyl)piperidine hydrochloride.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[11][12]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place.[11]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

2-(4-Fluorophenyl)piperidine hydrochloride represents a valuable tool for neuroscience research due to its structural relationship to known monoamine transporter ligands. The protocols detailed in this guide provide a robust framework for elucidating its pharmacological profile. By systematically characterizing its in vitro binding and functional potency, followed by in vivo behavioral assessments, researchers can gain significant insights into its mechanism of action and potential therapeutic applications.

References

-

Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]

-

Pharmaffiliates. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. PubChem Compound Summary for CID 4691. [Link]

-

Katz, J. L., et al. (2014). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Psychopharmacology, 231(1), 141-177. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. PubChem Compound Summary for CID 9951025. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

-

Newman, A. H., et al. (2022). RDS04-010: A novel atypical DAT inhibitor that inhibits cocaine taking and seeking and itself has low abuse potential in experimental animals. Neuropharmacology, 205, 108914. [Link]

- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Rothman, R. B., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

-

Sick, N., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2212398120. [Link]

-

Kalaba, P., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 23(21), 13198. [Link]

-

McClung, C. A. (2012). BSSR Lecture Series: Regulation of the dopaminergic reward circuit and manic-like behavior. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. [Link]

-

Carl ROTH. (2022). Safety Data Sheet: Piperidine. [Link]

-

Chathurvedula, P. V., et al. (2003). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Bioorganic & medicinal chemistry letters, 13(22), 3975–3978. [Link]

-

Wikipedia. (n.d.). Stimulant. [Link]

-

Hsin-Hua, C., et al. (2005). Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. Journal of Pharmacology and Experimental Therapeutics, 312(2), 503-509. [Link]

- Google Patents. (2003). EP1286965B1 - Piperidine compounds and process for providing such.

-

National Center for Biotechnology Information. (n.d.). Paroxetine. PubChem Compound Summary for CID 43815. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride | Benchchem [benchchem.com]

- 3. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RDS04-010: A novel atypical DAT inhibitor that inhibits cocaine taking and seeking and itself has low abuse potential in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulant - Wikipedia [en.wikipedia.org]

- 7. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.pt [fishersci.pt]

- 13. chemicea.com [chemicea.com]

- 14. carlroth.com [carlroth.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 2-(4-Fluorophenyl)piperidine Hydrochloride Solutions

Welcome to the technical support center for 2-(4-Fluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving the stability of solutions containing this compound. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to help you navigate the challenges of formulation and analysis.

Introduction: Understanding the Molecule

2-(4-Fluorophenyl)piperidine hydrochloride is a secondary amine salt. The stability of this molecule in solution is influenced by its structural features: the piperidine ring, the fluorophenyl group, and the hydrochloride salt form. The secondary amine is basic and can exist in equilibrium between its protonated (cationic) and free base (neutral) forms, a characteristic that is highly dependent on the pH of the solution.[1][2] The stability of each form can differ significantly, particularly when exposed to stressors like light.[3] The piperidine ring itself can be susceptible to oxidation,[4][5][6] while the fluorophenyl group may be prone to photodegradation.

This guide will address common stability challenges in a question-and-answer format, providing both the "how" and the "why" behind our recommended protocols.

Frequently Asked Questions (FAQs)

Q1: My 2-(4-Fluorophenyl)piperidine hydrochloride solution is showing a yellow discoloration over time. What is the likely cause?

A yellowing of the solution is often an indicator of chemical degradation, which can be caused by either oxidation or photodegradation. The formation of conjugated systems or chromophores as degradation products can lead to the absorption of visible light, resulting in a colored solution. It is crucial to investigate the specific cause to implement the correct mitigation strategy.

Q2: What is the optimal pH range for storing solutions of 2-(4-Fluorophenyl)piperidine hydrochloride?

Q3: Should I be concerned about the impact of dissolved oxygen on the stability of my solutions?

Yes, dissolved oxygen can contribute to the oxidative degradation of the piperidine ring.[6] If you observe degradation even when the solution is protected from light and stored at a suitable pH, oxidative degradation should be considered a potential cause.

Q4: Are there any common excipients I should avoid when formulating solutions with 2-(4-Fluorophenyl)piperidine hydrochloride?

While specific compatibility data is not available, it is advisable to avoid excipients with known oxidizing properties, such as those containing peroxides. Additionally, be cautious with excipients that could alter the pH of the solution to a range where the compound is less stable.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Active Ingredient in Solution

If you are observing a rapid loss of potency in your 2-(4-Fluorophenyl)piperidine hydrochloride solution, a systematic investigation is required to identify the root cause.

Step 1: Characterize the Degradation.

-

Visual Inspection: Note any changes in color or the appearance of precipitates.

-

pH Measurement: Measure the pH of the solution to determine if it falls within the expected range.

-

Purity Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining active ingredient and to detect the presence of degradation products.

Step 2: Investigate Potential Causes.

-

pH Effects: The equilibrium between the protonated and free base forms of the amine is pH-dependent. The free base is often more susceptible to oxidation.

-

Oxidation: The piperidine ring can be oxidized, especially in the presence of oxygen, metal ions, or light.

-

Photodegradation: The fluorophenyl group and the piperidine ring can be susceptible to degradation upon exposure to light, particularly UV radiation.

-

Temperature: Elevated temperatures can accelerate all degradation pathways.

Step 3: Implement Corrective Actions.

-

pH Adjustment: Prepare solutions in a buffered system to maintain a stable, slightly acidic pH (e.g., pH 3-5).

-

Inert Atmosphere: To minimize oxidation, prepare and store the solution under an inert atmosphere, such as nitrogen or argon.

-

Light Protection: Store the solution in amber-colored vials or protect it from light in other ways to prevent photodegradation.

-

Temperature Control: Store the solution at a controlled, cool temperature as determined by stability studies.

-

Antioxidants: Consider the addition of antioxidants to the formulation, but be sure to test for compatibility and effectiveness.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways of 2-(4-Fluorophenyl)piperidine hydrochloride and to develop a stability-indicating analytical method.[7]

Objective: To identify the potential degradation products and the conditions that lead to the degradation of 2-(4-Fluorophenyl)piperidine hydrochloride.

Materials:

-

2-(4-Fluorophenyl)piperidine hydrochloride

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 3, 5, 7, and 9)

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Photostability chamber

-

Oven

Methodology:

-

Sample Preparation: Prepare a stock solution of 2-(4-Fluorophenyl)piperidine hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acid and base-stressed samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Data Analysis:

-

Compare the chromatograms of the stressed samples with that of an unstressed control.

-

Identify and quantify the degradation products.

-

Determine the percentage of degradation under each stress condition.

Table 1: Example Data from a Forced Degradation Study

| Stress Condition | % Degradation of 2-(4-Fluorophenyl)piperidine HCl | Number of Degradation Products |

| 0.1 N HCl, 60°C, 24h | 5% | 1 |

| 0.1 N NaOH, 60°C, 24h | 15% | 2 |

| 3% H₂O₂, RT, 24h | 25% | 3 |

| Heat (60°C), 24h | 2% | 1 |

| Light (ICH Q1B) | 10% | 2 |

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 2-(4-Fluorophenyl)piperidine hydrochloride based on general chemical principles.

Caption: Potential degradation pathways of 2-(4-Fluorophenyl)piperidine HCl.

Issue 2: Developing a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying 2-(4-Fluorophenyl)piperidine hydrochloride and its degradation products.

Step 1: Initial Method Development.

-

Column Selection: A C18 column is a good starting point for the separation of this type of compound.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for 2-(4-Fluorophenyl)piperidine hydrochloride using a UV-Vis spectrophotometer. This will likely be in the range of 200-230 nm.

-

Gradient Elution: Start with a gradient elution to separate the parent compound from any potential degradation products.

Step 2: Method Validation.

Once the initial method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes:

-

Specificity: The method must be able to resolve the parent compound from its degradation products and any matrix components. This is confirmed using the results of the forced degradation study.

-

Linearity: The method should provide a linear response over a range of concentrations.

-

Accuracy and Precision: The method should be accurate (close to the true value) and precise (reproducible).

-

Robustness: The method should be unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To provide a starting point for the development of a stability-indicating HPLC method for 2-(4-Fluorophenyl)piperidine hydrochloride.

Instrumentation:

-

HPLC with a UV detector

-

C18 column (4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to 3.0)

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 10% B

-

26-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-